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Compound of Interest

Compound Name: Mesalamine impurity P

Cat. No.: B1380478

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalamine (5-aminosalicylic acid), a cornerstone in the management of inflammatory bowel
disease, undergoes rigorous purity assessments to ensure its safety and efficacy. Among its
potential impurities, Mesalamine Impurity P, chemically identified as 5-Amino-2-hydroxy-3-(4-
sulfophenyl)benzoic acid, requires thorough characterization. This technical guide provides an
in-depth overview of the spectral data (NMR, MS, and IR) for Mesalamine Impurity P,
complete with detailed experimental protocols and data interpretation. While raw spectral data
for this specific impurity is not publicly available, this guide presents predicted data based on its
known chemical structure, offering a valuable resource for researchers in pharmaceutical
analysis and quality control.

Chemical Structure and Properties
o Systematic Name: 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid
e CAS Number: 887256-40-8

e Molecular Formula: C13H11:NOe6S

» Molecular Weight: 309.29 g/mol
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Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass
spectrometry (MS), and infrared (IR) spectral data for Mesalamine Impurity P. These
predictions are derived from the compound's chemical structure and established principles of

spectroscopic analysis.

Table 1: Predicted *H NMR Spectral Data (500 MHz,

DMSO-de)
Chemical Shift (6, o .
Multiplicity Number of Protons  Assignment
ppm)
Carboxylic acid proton
~10.0 - 12.0 brs 1H
(-COOH)
~85-95 brs 1H Phenolic proton (-OH)
Aromatic protons
~7.80 d 2H
(ortho to -SOsH)
Aromatic protons
~7.65 d 2H
(meta to -SOsH)
Aromatic proton on
~7.10 d 1H o o
the salicylic acid ring
Aromatic proton on
~6.85 d 1H - I
the salicylic acid ring
~55-6.5 brs 2H Amino protons (-NHz2)

br s: broad singlet, d: doublet

Table 2: Predicted Mass Spectrometry Data
(Electrospray lonization, Negative Mode)
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m/z Ratio Predicted Identity of lon

308.02 [M-H]~ (Deprotonated molecule)

264.03 [M-H-COz2]~ (Loss of carbon dioxide)

228.02 [M-H-SOs]~ (Loss of sulfur trioxide)
C7HeNOs]~ (Fragment corresponding to

152.04 [C7HENGSI (Frag P g

aminosalicylic acid moiety)

Assignment of Vibrational

Wavenumber (cm~—?) Intensity
Mode
_ N-H stretching vibrations of the
3500 - 3300 Medium .
amino group
O-H stretching of the
3200 - 2500 Broad carboxylic acid and phenolic
hydroxyl group
C=0 stretching of the
1700 - 1680 Strong ] ]
carboxylic acid
. N-H bending and aromatic
1620 - 1580 Medium i o
C=C stretching vibrations
S=0 stretching of the sulfonic
1250 - 1150 Strong )
acid group
S-O stretching of the sulfonic
1050 - 1000 Strong )
acid group
] Out-of-plane C-H bending of
850 - 800 Medium

the aromatic rings

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, MS, and IR

data for a small organic molecule like Mesalamine Impurity P.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Mesalamine Impurity P in 0.7 mL
of deuterated dimethyl sulfoxide (DMSO-ds).

 Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
e 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Set the spectral width to cover a range of 0-15 ppm.

o Employ a pulse angle of 30 degrees and a relaxation delay of 5 seconds to ensure
guantitative integration.

o Accumulate at least 16 scans to achieve an adequate signal-to-noise ratio.

» Data Processing:

o

Apply a Fourier transform to the free induction decay (FID).

[¢]

Perform phase and baseline corrections.

[¢]

Reference the spectrum to the residual solvent peak of DMSO-ds at 2.50 ppm.

[e]

Integrate the signals and determine the chemical shifts and coupling constants.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a 1 mg/mL stock solution of Mesalamine Impurity P in a
mixture of acetonitrile and water (1:1 v/v). Further, dilute this solution to a final concentration
of 10 pug/mL.

 Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
equipped with an electrospray ionization (ESI) source.

» Data Acquisition (Negative lon Mode):
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[e]

Infuse the sample solution into the ESI source at a flow rate of 5 pL/min.

o

Set the capillary voltage to -3.5 kV.

[¢]

Maintain the source temperature at 120°C and the desolvation gas temperature at 350°C.

[¢]

Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

[e]

Perform tandem MS (MS/MS) on the precursor ion [M-H]~ to obtain fragmentation data.

o Data Analysis:
o Determine the accurate mass of the molecular ion and its fragments.
o Propose elemental compositions for the observed ions.

o Elucidate the fragmentation pathways.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of Mesalamine Impurity P with approximately 200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Instrumentation: Employ an FT-IR spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment.

[¢]

Place the KBr pellet in the sample holder and record the sample spectrum.

[e]

Collect data over a range of 4000-400 cm~1* with a resolution of 4 cm~1.

o

Co-add at least 32 scans to improve the signal-to-noise ratio.
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o Data Analysis:

o ldentify the characteristic absorption bands corresponding to the functional groups present
in the molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the characterization of a
pharmaceutical impurity and the logical relationship between the structure of Mesalamine
Impurity P and its spectral data.
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Caption: General workflow for the characterization of Mesalamine Impurity P.
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Caption: Relationship between chemical structure and spectral data.

Conclusion

The comprehensive spectral characterization of impurities is a critical aspect of drug
development and quality control. This guide provides a foundational understanding of the
expected NMR, MS, and IR spectral data for Mesalamine Impurity P, along with standardized
protocols for their acquisition. While based on predictions, this information serves as a robust
starting point for researchers involved in the analysis of Mesalamine and its related
substances. The provided workflows and data tables are intended to facilitate the identification
and characterization of this and other related impurities, ultimately contributing to the safety
and quality of pharmaceutical products.

» To cite this document: BenchChem. [Spectral Data Analysis of Mesalamine Impurity P: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1380478#spectral-data-for-mesalamine-impurity-p-
nmr-ms-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1380478?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

